

# An In-depth Technical Guide to Benzyl methyl(piperidin-4-yl)carbamate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Benzyl methyl(piperidin-4-yl)carbamate*

Cat. No.: B3037712

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Benzyl methyl(piperidin-4-yl)carbamate** (CAS No. 553672-39-2), a heterocyclic carbamate of significant interest in medicinal chemistry and drug discovery. This document details the compound's structure, physicochemical characteristics, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it addresses handling, safety, and potential applications as a versatile building block in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug development.

## Introduction and Nomenclature

**Benzyl methyl(piperidin-4-yl)carbamate** is a bifunctional organic molecule incorporating a piperidine ring, a secondary amine, and a carbamate functional group protected by a benzyl group. The strategic placement of these functionalities makes it a valuable intermediate for introducing a methylamino-piperidine moiety in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group allows for selective manipulation of the piperidine's secondary amine under controlled conditions.

Systematic (IUPAC) Name: benzyl N-methyl-N-piperidin-4-ylcarbamate[1]

Common Synonyms: Benzyl Methylpiperidin-4-Ylcarbamate, Benzyl N-Methyl-N-(4-Piperidinyl)Carbamate, Methyl-4-Piperidinylcarbamic Acid Phenylmethyl Ester[1]

CAS Number: 553672-39-2[2]

## Chemical Structure and Physicochemical Properties

The molecular structure of **Benzyl methyl(piperidin-4-yl)carbamate** features a central piperidine ring with a methyl-substituted carbamate at the 4-position. The carbamate nitrogen is further bonded to a benzyloxycarbonyl group.

Figure 1: Molecular Structure of **Benzyl methyl(piperidin-4-yl)carbamate**.

A summary of the key physicochemical properties is presented in Table 1. Note that experimental values for properties such as melting and boiling points are not widely reported in the literature; therefore, theoretical or vendor-supplied data are provided where available.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	248.32 g/mol	[1][2][3]
Appearance	Not specified (likely a solid)	-
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Theoretical Density	1.12 g/cm <sup>3</sup>	[1]
SMILES	CN(C1CCNCC1)C(=O)OCC2=CC=CC=C2	[1]
MDL Number	MFCD09953015	[1][2]

## Synthesis and Purification

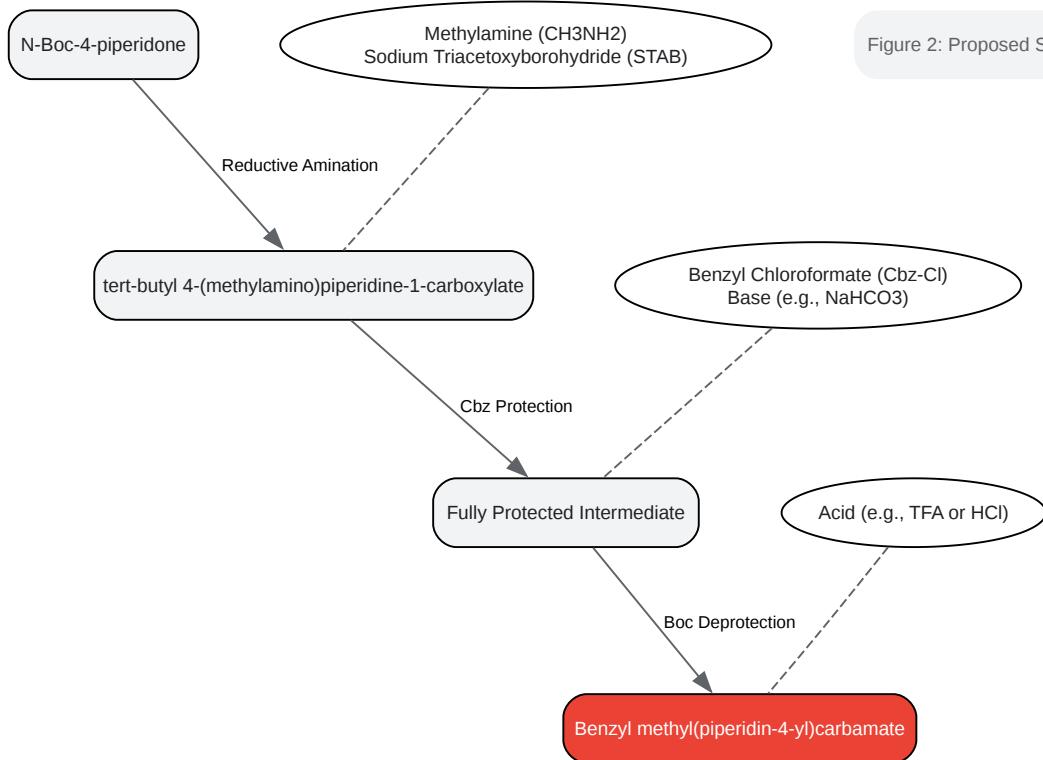
While a specific, peer-reviewed synthesis for **Benzyl methyl(piperidin-4-yl)carbamate** is not readily available, a plausible and logical synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-methylation and subsequent Cbz-protection of 4-aminopiperidine. A more likely industrial route would start from 4-piperidone.

A proposed multi-step synthesis is outlined below:

**Step 1: Reductive Amination of a Protected 4-Piperidone** The synthesis would likely commence with N-Boc-4-piperidone, a commercially available starting material. Reductive amination with methylamine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) would yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

**Step 2: Cbz Protection** The secondary amine of the product from Step 1 can then be selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (DCM). This would yield the fully protected intermediate, tert-butyl 4-((benzyloxycarbonyl)(methyl)amino)piperidine-1-carboxylate.

**Step 3: Selective Deprotection of the Boc Group** The final step involves the selective removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, to yield the desired product, **Benzyl methyl(piperidin-4-yl)carbamate**.



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Figure 2: Proposed Synthetic Workflow for **Benzyl methyl(piperidin-4-yl)carbamate**.

**Purification Protocol:** Post-synthesis, the crude product would likely be purified using column chromatography on silica gel. The choice of eluent would depend on the polarity of the final product and any remaining impurities, but a gradient of ethyl acetate in hexanes or methanol in dichloromethane would be a logical starting point. Final purity can be assessed by HPLC and NMR spectroscopy.

## Spectroscopic and Analytical Characterization

Spectroscopic data is crucial for the structural confirmation and purity assessment of **Benzyl methyl(piperidin-4-yl)carbamate**. While specific spectra are not publicly available, the expected characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- ~7.3-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).</li><li>- ~5.1 ppm: Singlet, 2H (benzylic CH<sub>2</sub>).</li><li>- ~4.0-4.5 ppm: Broad multiplet, 1H (CH on piperidine at C4).</li><li>- ~3.0-3.2 ppm: Multiplet, 2H (axial protons on piperidine at C2 and C6).</li><li>- ~2.6-2.8 ppm: Singlet, 3H (N-methyl protons).</li><li>- ~2.5-2.7 ppm: Multiplet, 2H (equatorial protons on piperidine at C2 and C6).</li><li>- ~1.5-1.9 ppm: Multiplets, 4H (protons on piperidine at C3 and C5).</li><li>- ~1.5-2.5 ppm: Broad singlet, 1H (piperidine N-H).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- ~155-157 ppm: Carbonyl carbon of the carbamate.</li><li>- ~136-137 ppm: Quaternary aromatic carbon of the benzyl group.</li><li>- ~127-129 ppm: Aromatic CH carbons of the benzyl group.</li><li>- ~66-68 ppm: Benzylic CH<sub>2</sub> carbon.</li><li>- ~50-55 ppm: Piperidine C4 carbon.</li><li>- ~43-46 ppm: Piperidine C2 and C6 carbons.</li><li>- ~30-35 ppm: N-methyl carbon.</li><li>- ~28-32 ppm: Piperidine C3 and C5 carbons.</li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- ~3300-3400: N-H stretch (piperidine).</li><li>- ~3030: Aromatic C-H stretch.</li><li>- ~2940, 2860: Aliphatic C-H stretch.</li><li>- ~1680-1700: C=O stretch (carbamate).</li><li>- ~1450, 1495: Aromatic C=C stretch.</li><li>- ~1230-1250: C-N stretch.</li><li>- ~1000-1100: C-O stretch.</li></ul>
Mass Spec (ESI+)	<ul style="list-style-type: none"><li>- m/z 249.16: [M+H]<sup>+</sup> (Calculated for C<sub>14</sub>H<sub>21</sub>N<sub>2</sub>O<sub>2</sub><sup>+</sup>: 249.1598).</li><li>- m/z 271.14: [M+Na]<sup>+</sup> (Calculated for C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>NaO<sub>2</sub><sup>+</sup>: 271.1417).</li></ul>

## Reactivity, Stability, and Handling

Reactivity: The primary points of reactivity on the molecule are the piperidine nitrogen and the Cbz protecting group.

- Piperidine Nitrogen: As a secondary amine, it is nucleophilic and basic. It can be alkylated, acylated, or used in coupling reactions after deprotonation.
- Cbz Group: The benzyloxycarbonyl group is a robust protecting group, stable to many reagents. However, it is readily cleaved by catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C), which yields the deprotected amine, toluene, and carbon dioxide. It can also be removed under strongly acidic conditions (e.g., HBr in acetic acid).

Stability and Storage: The compound should be stored in a cool, dry place, sealed in a dark container to prevent degradation.[2] Recommended storage conditions are typically 2-8°C.[2] The material is generally stable under standard laboratory conditions.

Safety and Handling: Based on available safety data sheets, **Benzyl methyl(piperidin-4-yl)carbamate** is associated with the following hazards:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Handling should occur in a well-ventilated area or a fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1]

## Applications in Drug Discovery

**Benzyl methyl(piperidin-4-yl)carbamate** serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its structure is a common feature in a variety of biologically active compounds. The piperidine scaffold is a privileged

structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability.

The N-methyl-4-aminopiperidine moiety, which can be unmasked from this compound, is a pharmacophore present in numerous classes of drugs, including but not limited to:

- Opioid Receptor Modulators: For the treatment of pain.
- Dopamine and Serotonin Receptor Ligands: For neurological and psychiatric disorders.
- Kinase Inhibitors: In oncology research.
- Antihistamines and Anticholinergics: Various therapeutic areas.

The utility of this intermediate lies in its ability to be incorporated into a lead molecule, with the Cbz group being removed in a late-stage synthetic step to reveal the reactive secondary amine, which can then be further functionalized.

## Conclusion

**Benzyl methyl(piperidin-4-yl)carbamate** is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its well-defined structure, incorporating a protected secondary amine on a piperidine scaffold, allows for its strategic use in the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a proposed synthetic pathway, and its potential applications, serving as a critical resource for scientists and researchers. While comprehensive experimental data remains to be fully published, the theoretical and vendor-supplied information compiled herein offers a robust starting point for its use in the laboratory.

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